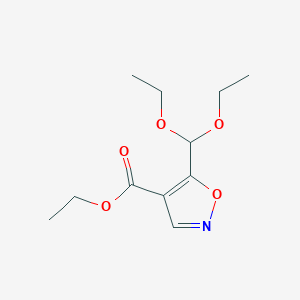
(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine is a chemical compound that is also known as DMHA or Octodrine. It is a stimulant that is commonly used in dietary supplements and pre-workout products. The compound has gained popularity in recent years due to its ability to enhance cognitive and physical performance.
作用機序
The exact mechanism of action of (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. These neurotransmitters are associated with increased energy, improved focus, and enhanced physical performance.
Biochemical and Physiological Effects:
(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine has a variety of biochemical and physiological effects on the body. The compound has been shown to increase heart rate and blood pressure, which can lead to improved physical performance. DMHA also increases the levels of certain hormones in the body, including adrenaline and cortisol, which are associated with increased energy and focus.
実験室実験の利点と制限
The advantages of using (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine in lab experiments include its ability to enhance cognitive and physical performance. The compound is also relatively easy to synthesize and can be produced on a large scale. However, the limitations of using DMHA in lab experiments include its potential for toxicity and its effects on the cardiovascular system. More research is needed to fully understand the long-term effects of the compound on the body.
将来の方向性
There are numerous future directions for research on (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine. One area of research could focus on the compound's potential as a treatment for neurodegenerative diseases. Another area of research could focus on the long-term effects of DMHA on the body, including its potential for toxicity and its effects on the cardiovascular system. Additionally, further research could explore the potential of the compound as a performance-enhancing drug in athletes.
Conclusion:
(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine is a chemical compound that has gained popularity in recent years due to its ability to enhance cognitive and physical performance. The compound has been the subject of numerous scientific studies and has been found to have a variety of effects on the body. While there are advantages to using DMHA in lab experiments, more research is needed to fully understand the long-term effects of the compound on the body. There are numerous future directions for research on (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine, including its potential as a treatment for neurodegenerative diseases and its potential as a performance-enhancing drug in athletes.
合成法
The synthesis of (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine involves the reaction of 2-amino-2-methyl-1-propanol with 2,2-dimethylcyclohexanone. The reaction is catalyzed by acid and produces the desired product in good yield. The synthesis of DMHA is relatively simple and can be carried out on a large scale.
科学的研究の応用
(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine has been the subject of numerous scientific studies in recent years. The compound has been shown to have a variety of effects on the body, including increased energy, improved focus, and enhanced physical performance. DMHA has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(2R)-2-(2,2-dimethylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-9(8-12)10-6-4-5-7-11(10,2)3/h9-10H,4-8,12H2,1-3H3/t9-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCVICKMRMKCCF-RGURZIINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCCC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCCC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2807050.png)
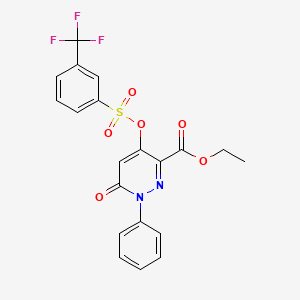

![7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807056.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2807058.png)
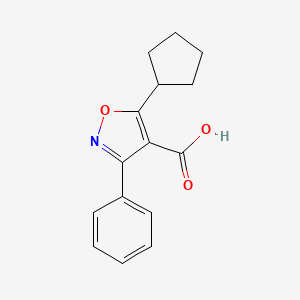
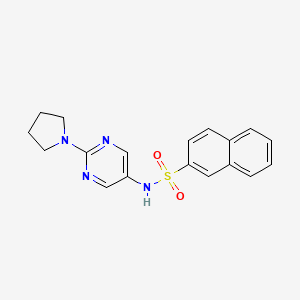
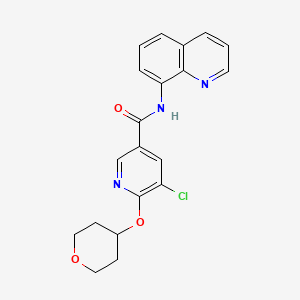
![2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2807065.png)

![2-(Thiadiazol-4-yl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2807068.png)
![(3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2807069.png)
